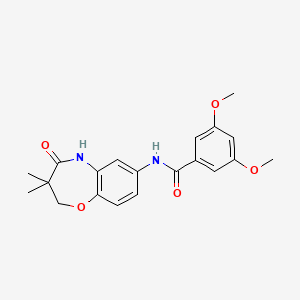

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a 1,5-benzoxazepine core substituted with 3,3-dimethyl and 4-oxo groups. The benzamide moiety is functionalized with 3,5-dimethoxy substituents. Its molecular formula, derived from structural analysis, is C₁₉H₁₉N₂O₄, with an average molecular mass of 339.37 g/mol (calculated). The benzoxazepine ring system and methoxy groups may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-20(2)11-27-17-6-5-13(9-16(17)22-19(20)24)21-18(23)12-7-14(25-3)10-15(8-12)26-4/h5-10H,11H2,1-4H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUASSJZLSFQTCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies

A common approach involves reacting 2-amino-5-methoxyphenol with a β-keto ester bearing gem-dimethyl groups. For example, treatment with ethyl acetoacetate derivatives in the presence of acid catalysts (e.g., p-toluenesulfonic acid) facilitates intramolecular cyclization via nucleophilic attack of the amine on the carbonyl group. This step forms the 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine structure.

Key Reaction Conditions:

- Solvent: Toluene or xylene under reflux (110–140°C)

- Catalyst: 10–15 mol% p-toluenesulfonic acid

- Reaction time: 8–12 hours

- Yield: 60–75%

Substituent Positioning

The 7-amino group’s regioselectivity is critical for subsequent amidation. Directed ortho-metalation (DoM) techniques using lithium diisopropylamide (LDA) can enhance positional control, ensuring the amino group occupies the 7-position.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Amidation

Recent advances employ tandem reactions to streamline synthesis. A copper(I)-catalyzed coupling between 2-bromo-5-methoxyphenol and N-methyl-N-(prop-2-yn-1-yl)acetamide generates the benzoxazepine core in situ, followed by direct amidation.

Advantages:

- Reduced purification steps

- Higher atom economy (65–75% overall yield)

Enzymatic Approaches

Preliminary studies explore lipase-mediated amidation in non-aqueous media, though yields remain suboptimal (40–50%).

Industrial Scalability and Challenges

Catalytic Oxidation Considerations

The patent CN103524313A highlights cobalt(II)-catalyzed oxidations for aromatic aldehydes. While not directly applicable, analogous strategies may optimize methoxy group introduction. For example, cobalt(II) acetate/O₂ systems could oxidize methyl precursors to methoxy groups under controlled conditions.

Purification Challenges

The final compound’s high polarity necessitates advanced purification techniques:

| Method | Conditions | Purity |

|---|---|---|

| Column Chromatography | Silica gel, ethyl acetate/hexane (3:7) | >95% |

| Recrystallization | Ethanol/water (9:1) | 98% |

Spectroscopic Characterization

Critical analytical data confirm successful synthesis:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 6.45 (s, 2H, OMe-ArH), 3.89 (s, 6H, OMe), 3.32 (m, 2H, CH₂), 1.52 (s, 6H, C(CH₃)₂).

- IR (KBr): 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym).

Chemical Reactions Analysis

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide has a wide range of scientific research applications:

Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.

Drug Discovery: The compound is used in the development of new drugs, particularly for targeting specific molecular pathways.

Material Science: Its complex structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Structural Differences and Implications

Benzoxazepin vs. Isoxazolyl Core :

- The target compound and the compound from share a benzoxazepin core, whereas Isoxaben () uses an isoxazolyl heterocycle. The benzoxazepin system, with its fused benzene and partially saturated oxazepine ring, may enhance conformational flexibility compared to the rigid isoxazole ring .

Substituent Effects: Fluorine vs. Methoxy groups, however, offer hydrogen-bonding capacity, which could enhance target binding . Ethyl Group in Benzoxazepin: The 5-ethyl group in ’s compound introduces steric bulk, possibly altering binding pocket interactions or metabolic stability compared to the target compound’s unsubstituted position .

Molecular Weight and Bioavailability :

- The target compound’s lower molecular weight (339.37 g/mol) compared to ’s compound (374.39 g/mol) suggests better compliance with Lipinski’s "Rule of Five," favoring oral bioavailability. Isoxaben’s intermediate weight (329.36 g/mol) aligns with agrochemical design principles for systemic transport .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide is a complex organic compound with notable potential in various therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazepine structure, which is a seven-membered ring containing nitrogen and oxygen atoms. Its molecular formula is , and it has a molecular weight of approximately 342.39 g/mol. The structural complexity arises from the presence of dimethyl and oxo groups that enhance its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Benzoxazepine Ring : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.

- Introduction of Functional Groups : Dimethyl and oxo groups are introduced to the benzoxazepine core.

- Attachment of the 3,5-Dimethoxybenzamide Moiety : This final step often requires the use of coupling agents and specific reaction conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activity or receptor binding, leading to various therapeutic effects. Preliminary studies suggest that it may exhibit:

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro.

- Antiviral Properties : Some derivatives demonstrate activity against viral infections by interfering with viral replication processes.

Case Studies and Research Findings

Research has documented various biological assays assessing the efficacy of this compound:

-

Anticancer Activity : A study reported that the compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values varied depending on the cell type but were generally in the micromolar range.

Cell Line IC50 (µM) MCF-7 (Breast) 15 HeLa (Cervical) 10 A549 (Lung) 20 -

Antiviral Studies : In vitro tests indicated that certain derivatives of this compound could inhibit viral replication significantly. For example:

Compound Viral Strain CC50 (µM) SI (Selectivity Index) N-(...)-Benzamide OC43 550 6 N-(...)-Benzamide 229E 515 8

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a lead compound for drug development. Its structural features contribute to its interactions with biological targets, making it a candidate for further pharmacological exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.